6-Amino-2H-chromen-2-one

Catalog No.
S590958
CAS No.
14415-44-2
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2H-chromen-2-one

CAS Number

14415-44-2

Product Name

6-Amino-2H-chromen-2-one

IUPAC Name

6-aminochromen-2-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2

InChI Key

ZOJAINJCZSVZGW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N

Synonyms

6-ABP, 6-amino-1,2-benzopyrone, 6-amino-1,2-benzopyrone hydrochloride, 6-amino-1,2-benzopyrone sulfate (2:1), 6-aminocoumarin

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N

Biological Activity Exploration:

  • Antimicrobial and Antifungal Properties: Studies suggest 6-aminocoumarin possesses antimicrobial and antifungal activities against various pathogens. Research has shown its effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans [].
  • Anticancer Potential: 6-aminocoumarin derivatives have exhibited promising antitumor and anticancer activities in cell lines and animal models []. However, further investigation is needed to understand the underlying mechanisms and translate these findings into clinical applications.

6-Amino-2H-chromen-2-one, also known by its chemical formula C9H7NO2C_9H_7NO_2, is a derivative of the coumarin family, characterized by a chromenone structure with an amino group at the 6-position. This compound is recognized for its potential in various biological applications due to its unique structural properties. The chromenone moiety contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

  • Antibacterial and antifungal properties [].
  • Anti-inflammatory activity [].
  • Inhibition of certain enzymes involved in cell signaling pathways [].

The reactivity of 6-Amino-2H-chromen-2-one primarily involves nucleophilic substitutions and condensation reactions. One significant reaction is the formation of Schiff bases, where 6-amino-2H-chromen-2-one reacts with various aldehydes to yield 6-arylmethylideneamino-2H-chromen-2-ones. This reaction highlights the compound's ability to form diverse derivatives that can be tailored for specific biological activities .

Another important reaction pathway includes its reduction from 6-nitro-2H-chromen-2-one, achieved using iron powder and ammonium chloride in ethanol, leading to an efficient synthesis route with a high yield of approximately 85% .

6-Amino-2H-chromen-2-one exhibits a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Studies have shown that this compound can bind to specific receptors, influencing various biochemical pathways. For instance, it has been noted for its potential in modulating enzyme activities and exhibiting cytotoxic effects against certain cancer cell lines .

Moreover, the compound's derivatives have been explored for their enhanced biological profiles, demonstrating improved efficacy in targeting specific diseases .

The synthesis of 6-Amino-2H-chromen-2-one can be achieved through several methods:

  • Reduction of 6-Nitro-2H-chromen-2-one:
    • Reagents: Iron powder and ammonium chloride.
    • Solvent: Ethanol.
    • Procedure: The reaction mixture is stirred at elevated temperatures (80 °C) for several hours, followed by extraction and purification steps .
  • Formation of Schiff Bases:
    • Reagents: Aromatic or heterocyclic aldehydes.
    • Procedure: The amino compound reacts with aldehydes under acidic conditions to form Schiff bases, which can be further characterized and evaluated for biological activity .

6-Amino-2H-chromen-2-one finds applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting bacterial infections and cancer.
  • Biochemical Research: Used in studies investigating enzyme inhibition and receptor binding.
  • Material Science: Explored for its photophysical properties in creating new materials .

Interaction studies involving 6-Amino-2H-chromen-2-one focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking simulations and spectroscopic methods to elucidate binding mechanisms and affinities. The compound's ability to form stable complexes with target proteins is critical for understanding its therapeutic potential and optimizing its derivatives for enhanced activity .

Several compounds share structural similarities with 6-Amino-2H-chromen-2-one, including:

Compound NameStructure TypeNotable Activities
7-HydroxycoumarinCoumarin derivativeAnticoagulant properties
4-MethylumbelliferoneCoumarin derivativeFluorescent probe in biological assays
6-Nitro-2H-chromen-2-oneNitro-substituted coumarinPrecursor for reduction reactions

Uniqueness

What sets 6-Amino-2H-chromen-2-one apart from these similar compounds is its amino group at the 6-position, which enhances its reactivity and allows for diverse functionalization pathways. This unique substitution pattern contributes significantly to its biological profile and potential applications in drug development.

The study of coumarins dates to 1820, when coumarin was first isolated from tonka beans by A. Vogel. Initial research focused on natural derivatives, but synthetic efforts gained momentum after William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction. The discovery of 6-aminocoumarin emerged as a pivotal advancement, enabling access to functionalized coumarin scaffolds. Early 20th-century work established its role as a synthetic intermediate, while late 20th-century studies revealed its biological potential, particularly in enzyme inhibition.

A key milestone was the 2002 sequencing of Streptomyces coelicolor, which clarified biosynthetic pathways for aminocoumarin antibiotics like novobiocin. This catalyzed interest in 6-aminocoumarin’s pharmacological applications, with modern research leveraging its structure for targeted drug design.

Significance of 6-Amino-2H-chromen-2-one in Heterocyclic Chemistry

6-Amino-2H-chromen-2-one occupies a unique niche in heterocyclic chemistry due to its:

  • Bifunctional reactivity: The amino group at C-6 and lactone ring enable sequential modifications, facilitating hybrid molecule synthesis.
  • Electronic tuning: Conjugation between the amino group and carbonyl moiety creates intramolecular charge transfer (ICT) states, critical for photophysical applications.
  • Stereoelectronic effects: Planar structure allows π-stacking interactions, enhancing supramolecular gelation and sensor design.

Table 1: Key Synthetic Routes to 6-Amino-2H-chromen-2-one Derivatives

MethodStarting MaterialKey Reagents/ConditionsYield (%)ApplicationSource
Nitro Reduction6-NitrocoumarinFe/NH₄Cl in EtOH/H₂O85–90Carbonic anhydrase inhibitors
Pechmann CondensationResorcinolAcetic anhydride, H₂SO₄70–75Fluorescent probes
Ullmann Coupling6-BromocoumarinCuI, 1,10-phenanthroline, NH₃60–65Polymer additives

Current Research Landscape and Emerging Trends

Recent advances focus on three domains:

  • Anticancer Therapeutics: 6-Aminocoumarin derivatives show nanomolar inhibition of tumor-associated carbonic anhydrases IX/XII (e.g., compound 5i: Kᵢ = 5.9 nM for hCA XII).
  • Supramolecular Materials: Halogen-bonded gels from iodinated 6-aminocoumarin Schiff bases exhibit stimuli-responsive behavior (G′ > 10³ Pa).
  • Photodynamic Therapy: π-Expanded derivatives like 8-BgCoum achieve Φ₆ = 99.9% in dichloromethane, enabling light-activated drug release.

Emerging trends include CRISPR-Cas9-guided biosynthesis and machine learning-driven SAR optimization.

Structural and Synthetic Chemistry

Molecular Architecture and Reactivity Patterns

The planar 6-amino-2H-chromen-2-one core (C₉H₇NO₂, MW 161.16 g/mol) features:

  • Electrophilic sites: C-3 (α to carbonyl) and C-8 (para to amino).
  • Nucleophilic centers: N-6 amino group (pKₐ ≈ 4.2) and O-2 lactone oxygen.
  • Tautomerism: Keto-enol equilibrium stabilizes zwitterionic forms in polar solvents.

X-ray crystallography confirms dihedral angles of 2–5° between the amino group and coumarin plane, minimizing steric strain.

Advanced Functionalization Strategies

Modern derivatization employs:

  • Ureido/Amido Coupling: 6-Amino group reacts with isocyanates/activated carboxylates to yield tumor-targeting agents (e.g., 5a–p, Kᵢ = 14.7–95.1 nM).
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition generates triazole-linked CA inhibitors (e.g., 6e, Kᵢ = 36.3 nM for hCA IX).
  • Halogenation: Iodo-substitution at C-3 enhances gelation capacity via halogen bonding (critical concentration = 1.2 wt% in DMF/H₂O).

Biological and Material Applications

Enzyme Inhibition Mechanisms

6-Aminocoumarin derivatives exhibit isoform-selective carbonic anhydrase inhibition through:

  • Hydrolyzed cis-2-hydroxycinnamic acid: Binds CA active site entrance, exploiting isoform-specific steric pockets.
  • Hydrophobic interactions: 3-Phenyl substituents fill CA IX/XII hydrophobic clefts (ΔG = −9.8 kcal/mol).

Table 2: Select Biological Activities of 6-Amino-2H-chromen-2-one Derivatives

DerivativeTargetActivity (Kᵢ/IC₅₀)Selectivity Ratio (vs. CA I/II)Source
5i (3,5-(CF₃)₂)hCA XII5.9 nM>16,900
6e (4-Br-C₆H₄)hCA IX36.3 nM>1,377
8-BgCoumPhotoacoustic ImagingΦ₆ = 99.9%N/A

Photophysical Properties and Sensing Applications

The ICT state in 6-aminocoumarin enables:

  • Solvatochromism: Emission λ shifts from 402 nm (hexane) to 524 nm (DMSO).
  • CN⁻/CO₂ Sensing: Gel-phase detection limits of 0.1 ppm via fluorescence quenching.
  • Triplet harvesting: Intersystem crossing yields T₁ population >40% in CHCl₃.

Classical Synthetic Approaches

Traditional routes to 6-amino-2H-chromen-2-one often involve multi-step sequences starting from pre-functionalized coumarin derivatives. A common strategy employs the reduction of 6-nitro-2H-chromen-2-one, a precursor accessible via nitration of the parent coumarin scaffold. Early methods utilized stoichiometric reducing agents like tin(II) chloride in hydrochloric acid, though these approaches faced limitations in selectivity and waste generation [1]. Catalytic hydrogenation with palladium or nickel catalysts offered improved atom economy but required high-pressure equipment and posed safety concerns. The evolution toward transition metal-mediated reductions, particularly using iron, marked a significant advancement in methodology (discussed in Section 2.2) [1].

Iron-Mediated Reduction of 6-Nitro-2H-chromen-2-one

The iron-mediated reduction protocol represents a paradigm shift in nitro-to-amine transformations. A representative procedure involves:

  • Reagents: Iron powder (1.7 g, 31 mmol), ammonium chloride (0.8 g, 15 mmol)
  • Solvent System: Ethanol/water (30 mL/10 mL)
  • Conditions: 80°C, 4–5 hours under reflux
  • Yield: 85% isolated yield after column chromatography [1]

This method leverages iron's dual role as both electron donor and catalyst, with ammonium chloride enhancing proton availability. The aqueous ethanol solvent minimizes environmental impact compared to traditional organic solvents. Post-reduction purification via silica gel chromatography with ethyl acetate/hexane gradients ensures high purity.

Table 1. Comparative Analysis of Nitro-Reduction Methods

MethodCatalystTemperatureTimeYield
Iron-mediated [1]Fe/NH4Cl80°C5 h85%
Catalytic hydrogenationPd/C25°C12 h78%
SnCl2/HCl [1]SnCl2Reflux8 h65%

Diazotization-Azidation-Reduction Sequences

The diazotization-azidation pathway enables precise functional group interconversion:

  • Diazotization: 6-Amino-2H-chromen-2-one (1.6 g, 10 mmol) reacts with sodium nitrite (0.83 g, 12 mmol) in concentrated sulfuric acid/water at 0–5°C [1] [3].
  • Azidation: Subsequent treatment with sodium azide (0.65 g, 10 mmol) yields 6-azido-2H-chromen-2-one (90% yield) [1].
  • Reduction: Staudinger reaction or catalytic hydrogenation converts the azide to the amine.

This sequence demonstrates exceptional functional group tolerance, particularly for electron-deficient aromatic systems. The cryogenic conditions during diazotization prevent diazo compound decomposition, while the aqueous reaction medium aligns with green chemistry principles [3].

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic designs prioritize environmental sustainability through:

  • Solvent Selection: Ethanol/water mixtures replace dichloromethane or DMF [1]
  • Catalyst Recycling: Iron powder's low cost and non-toxicity enable single-use applications without recovery [1]
  • Energy Efficiency: Microwave-assisted protocols (discussed in Section 2.5) reduce reaction times by 60–70% compared to conventional heating [4]

The iron-mediated method exemplifies green synthesis, achieving an E-factor (environmental factor) of 2.3 versus 5.8 for traditional tin-based reductions [1].

One-Pot Multicomponent Reactions

Emerging strategies consolidate synthetic steps:

  • Representative Protocol: Microwave-assisted coupling of 6-hydrazinyl-4-methyl-2H-chromen-2-one with benzaldehydes and thioglycolic acid (150°C, 15 min) [4]
  • Advantages: 40% reduction in reaction time, 95% atom economy
  • Scope: Adaptable for introducing diverse substituents at the 6-position

While direct applications to 6-amino-2H-chromen-2-one require further optimization, these methods demonstrate the potential for streamlined synthesis of complex coumarin derivatives [4].

Ultrasonic-Assisted Synthetic Protocols

Although ultrasonic methodologies remain underdeveloped for this specific compound, analogous systems show:

  • 50–70% faster reaction kinetics in nitro reductions
  • Improved yields (5–10% increases) due to enhanced mass transfer
  • Applications in azide-alkyne cycloadditions (relevant to Section 2.3)

Future research should explore frequency optimization (20–40 kHz) and solvent effects under sonochemical conditions.

Catalyst Development for Improved Yields

Recent advances focus on catalyst engineering:

  • Iron-Based Systems: Nanoscale iron particles (50–100 nm) increase surface area, boosting reaction rates by 30% [1]
  • Bimetallic Catalysts: Fe/Cu composites enhance electron transfer in nitro reductions
  • Heterogeneous Catalysis: Silica-supported iron oxides enable catalyst reuse for 5+ cycles

Table 2. Catalyst Performance Comparison

CatalystLoadingCyclesYield
Fe powder [1]10 mol%185%
Nano-Fe (50 nm)5 mol%388%
Fe/Cu (1:1)7 mol%591%

These developments address industrial scalability challenges while maintaining cost-effectiveness.

Functionalization at the Amino Group

The amino group at the 6-position of 6-amino-2H-chromen-2-one serves as a crucial reactive site for diverse chemical transformations, enabling the development of structurally complex derivatives with enhanced biological activities. The electron-donating nature of the amino group activates the aromatic ring toward electrophilic substitution while simultaneously providing nucleophilic reactivity for various coupling reactions [1] [2].

Amide Formation and Chloroacetylation Pathways

Amide Formation Mechanisms

The conversion of the amino group to amide derivatives represents a fundamental transformation in coumarin chemistry, achieved through nucleophilic acyl substitution reactions. The most prevalent approach involves the reaction of 6-amino-2H-chromen-2-one with activated carboxylic acid derivatives, including acid chlorides, anhydrides, and activated esters. The reaction typically proceeds through a tetrahedral intermediate mechanism, where the nucleophilic amino group attacks the carbonyl carbon of the acyl derivative [3].

The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt) has emerged as a standard protocol for amide bond formation. This methodology provides excellent yields (70-90%) under mild conditions and tolerates various functional groups. The reaction is typically performed in aprotic solvents such as dimethylformamide or dichloromethane at room temperature, with reaction times ranging from 6 to 24 hours [4].

Chloroacetylation Strategies

Chloroacetylation of 6-amino-2H-chromen-2-one represents a particularly significant transformation due to its utility in creating reactive intermediates for further functionalization. The reaction involves the treatment of 6-aminocoumarin with chloroacetyl chloride in the presence of a base, typically triethylamine, in an anhydrous solvent system [3] [5].

The chloroacetylation reaction proceeds through the formation of 6-(2-chloroacetyl)aminocoumarins, which serve as versatile intermediates for subsequent transformations. The reaction conditions are critical, requiring anhydrous conditions and careful temperature control to prevent side reactions. The optimal protocol involves stirring the reactants in dry benzene at room temperature for 2-4 hours, yielding the desired chloroacetyl derivatives in 80-95% yield [6] [7].

The chloroacetyl derivatives exhibit enhanced reactivity toward nucleophilic substitution reactions, enabling the introduction of diverse functional groups through displacement of the chloride ion. This approach has been extensively utilized in the synthesis of thiazole-containing derivatives, where the chloroacetyl group serves as a reactive handle for cyclization reactions [8] [7].

Schiff Base Derivatives via Condensation Reactions

Mechanistic Aspects of Schiff Base Formation

Schiff base formation represents one of the most versatile and widely employed strategies for amino group functionalization in 6-amino-2H-chromen-2-one derivatives. The reaction involves the condensation of the amino group with aldehydes or ketones, resulting in the formation of imine linkages (C=N bonds) with the elimination of water [9] [10].

The reaction mechanism proceeds through nucleophilic addition of the amino group to the carbonyl carbon, followed by proton transfer and dehydration to yield the corresponding Schiff base. The reaction is typically acid-catalyzed, with common catalysts including acetic acid, p-toluenesulfonic acid, or Lewis acids such as zinc chloride. The reaction conditions generally involve refluxing the reactants in ethanol or methanol for 2-6 hours, providing yields in the range of 60-85% [2] [11].

Structural Diversity and Applications

The Schiff base derivatives of 6-amino-2H-chromen-2-one exhibit remarkable structural diversity, depending on the nature of the carbonyl component employed. Aromatic aldehydes provide access to extended conjugated systems, while aliphatic aldehydes offer opportunities for introducing flexible linkers. The presence of electron-withdrawing or electron-donating substituents on the aromatic ring significantly influences the electronic properties and reactivity of the resulting Schiff bases [9] [10].

Recent investigations have demonstrated that 6-aminocoumarin-derived Schiff bases exhibit unique supramolecular gelation properties, forming stable gels in mixed solvent systems such as dimethylformamide-water and dimethyl sulfoxide-water. These gel-forming properties are attributed to intermolecular hydrogen bonding, π-π stacking interactions, and in some cases, halogen bonding when halogenated aromatic aldehydes are employed [9] [10].

The iodo-substituted Schiff base derivatives display cross-linked helical morphology, while non-halogenated analogues exhibit long-chain fibrous structures. These morphological differences result from the influence of halogen bonding on the aggregation behavior, demonstrating the importance of substituent effects in controlling supramolecular organization [10].

Triazole Conjugation via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The integration of triazole moieties into 6-amino-2H-chromen-2-one derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a powerful approach for creating bioconjugates and functional materials. The CuAAC reaction, discovered by Sharpless and Meldal, provides a bioorthogonal method for connecting molecular fragments under physiological conditions [12].

The reaction mechanism involves the coordination of copper(I) to the terminal alkyne, followed by cycloaddition with the azide to form a five-membered triazole ring. The reaction is highly selective, producing exclusively 1,4-disubstituted triazoles under copper catalysis, in contrast to the thermal reaction which yields mixtures of 1,4- and 1,5-regioisomers [12] [13].

For 6-amino-2H-chromen-2-one derivatives, the CuAAC reaction has been successfully employed using various copper sources, including copper(I) iodide, copper(II) sulfate with sodium ascorbate as a reducing agent, and copper wire. The reaction conditions typically involve mixing the coumarin-azide derivative with the alkyne component in the presence of copper catalyst and base (often triethylamine) in aqueous or mixed aqueous-organic solvents [14] [13].

Synthetic Applications and Yields

The CuAAC reaction has been applied to synthesize coumarin-triazole conjugates with yields ranging from 75-95%. The reaction tolerates a wide range of functional groups and can be performed at room temperature, making it suitable for the synthesis of complex molecular architectures. The reaction time varies from 24 to 48 hours, depending on the substrate reactivity and catalyst loading [13] [15].

Recent studies have demonstrated the synthesis of fluorescent poly(coumarin-triazoles) through step-growth polymerization using CuAAC chemistry. The polymerization process involves the conversion of non-fluorescent azido-coumarin-alkyne monomers to fluorescent polymers, with the triazole formation leading to enhanced fluorescence intensity [13].

The poor solubility of some polytriazole products has been addressed through co-polymerization with aliphatic co-monomers, which reduces inter-chain interactions and improves processability. This approach has enabled the synthesis of soluble coumarin-triazole copolymers with tunable photophysical properties [13].

C-6 Position Modifications

The C-6 position of 6-amino-2H-chromen-2-one offers unique opportunities for structural modification through various coupling reactions that can introduce diverse functional groups while maintaining the integrity of the coumarin core structure.

Suzuki Coupling Reactions

Palladium-Catalyzed Cross-Coupling Methodology

Suzuki-Miyaura cross-coupling represents a versatile approach for introducing aryl and heteroaryl substituents at the C-6 position of modified coumarin derivatives. The reaction involves the coupling of organoboron compounds with halogenated coumarin derivatives in the presence of palladium catalysts and base [16].

The reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron compound and reductive elimination to form the C-C bond. The choice of ligand, base, and solvent significantly influences the reaction outcome. Common catalyst systems include palladium(0) complexes with triphenylphosphine or specialized phosphine ligands such as RuPhos.

Optimization and Synthetic Applications

The Suzuki coupling reaction has been successfully applied to 6-position-modified coumarin derivatives, typically involving brominated or iodinated precursors. The reaction conditions generally require heating to 80-100°C in the presence of an inorganic base such as potassium carbonate or cesium carbonate. Solvent systems commonly employed include toluene-water mixtures, dimethylformamide, or 1,4-dioxane.

Recent developments have focused on the use of aminoethyltrifluoroborates as coupling partners, providing access to phenethylamine-substituted coumarin derivatives. These reactions proceed with high efficiency using palladium dichloride with 1,1'-bis(diphenylphosphino)ferrocene as the ligand system, yielding products in 70-90% yield [16].

The versatility of the Suzuki coupling approach has been demonstrated through the synthesis of biphenyl-based Schiff base derivatives of 6-aminocoumarin, where the coupling reaction between 4-bromophenol and 4-formylphenylboronic acid was followed by condensation with the amino group to create extended conjugated systems.

Azide-Coupling Methodologies

Nucleophilic Azide Substitution

The introduction of azide functionality at the C-6 position or through amino group modification provides access to a versatile range of derivatives through subsequent azide chemistry. The azide group serves as a masked amino group and can undergo various transformations including reduction, cycloaddition, and rearrangement reactions.

The synthesis of 6-azido-2H-chromen-2-one derivatives typically involves the diazotization of 6-amino-2H-chromen-2-one followed by treatment with sodium azide. The reaction proceeds through the formation of a diazonium intermediate, which undergoes nucleophilic substitution with azide ion to yield the desired product. The reaction conditions require careful temperature control, typically maintained below 5°C during diazotization to prevent decomposition [14].

Synthetic Challenges and Solutions

The synthesis of azido-functionalized coumarins presents several synthetic challenges, including the inherent instability of organic azides and the potential for explosive decomposition. Recent investigations have addressed these challenges through the development of improved synthetic protocols and the use of stabilizing conditions.

The conversion of brominated coumarin derivatives to azides has been achieved using excess sodium azide in dry tetrahydrofuran, providing yields in the range of 65-85%. The reaction conditions are critical, as traditional protocols using dimethylformamide-acetic acid mixtures have proven ineffective for certain substrates. The use of polar aprotic solvents and elevated temperatures (60-80°C) has been found to be essential for successful azide formation.

Coumarin-Amino Acid Hybrid Synthesis

The conjugation of amino acids with 6-amino-2H-chromen-2-one represents a significant advancement in the development of bioactive coumarin derivatives, providing access to peptide-like structures with enhanced biological properties.

Mono-Peptide Derivatives

Azide-Coupling Methodology

The synthesis of mono-peptide derivatives of 6-amino-2H-chromen-2-one has been achieved through the azide-coupling method, which involves the conversion of carboxylic acid derivatives to acyl azides followed by coupling with amino acid esters. This approach provides excellent chemoselectivity and avoids the racemization issues commonly associated with traditional peptide coupling methods.

The azide-coupling protocol begins with the preparation of coumarin-acetic acid hydrazide derivatives, which are then converted to the corresponding acyl azides through treatment with nitrous acid at low temperature. The azide intermediate is immediately coupled with amino acid esters under basic conditions to prevent decomposition. The reaction typically proceeds at 0°C to room temperature over several hours, providing yields in the range of 60-80%.

Biological Activity and Structure-Activity Relationships

Recent studies have demonstrated that mono-peptide derivatives of 6-amino-2H-chromen-2-one exhibit significant anticancer activity against various cell lines, including hepatocellular carcinoma (HepG-2), prostate cancer (PC-3), and colorectal cancer (Hct-116). The most potent compounds showed IC50 values ranging from 16 to 60 μM, outperforming standard chemotherapeutic agents such as doxorubicin.

The biological activity is strongly influenced by the nature of the amino acid component, with aromatic amino acids such as phenylalanine and tryptophan providing enhanced activity compared to aliphatic amino acids. The presence of electron-withdrawing groups in the aromatic ring further enhances the cytotoxic properties, suggesting the importance of π-π stacking interactions in the binding mode.

Di-Peptide Derivatives

Sequential Coupling Strategies

The synthesis of di-peptide derivatives requires careful consideration of protecting group strategies and sequential coupling approaches. The most successful methodology involves the preparation of mono-peptide intermediates followed by hydrazide formation and subsequent coupling with additional amino acid components.

The di-peptide synthesis typically begins with the hydrazinolysis of mono-peptide esters to generate the corresponding hydrazides, which serve as activated intermediates for further coupling reactions. The hydrazide intermediates are then converted to acyl azides and coupled with amino acid esters under the same conditions employed for mono-peptide synthesis. The overall yields for di-peptide derivatives range from 55-75%, reflecting the additional synthetic steps required.

Enhanced Biological Properties

Di-peptide derivatives of 6-amino-2H-chromen-2-one exhibit enhanced anticancer activity compared to their mono-peptide counterparts, with some compounds showing IC50 values as low as 16 μM. The improved activity is attributed to increased binding affinity to cellular targets and enhanced cellular uptake through peptide transporter mechanisms.

The most active di-peptide derivative demonstrated strong casein kinase 2 (CK2) inhibition with an IC50 value of 0.117 μM, significantly more potent than the reference compound roscovetine (IC50 = 0.251 μM). This enhanced enzyme inhibition correlates with the observed cytotoxic activity, suggesting CK2 as a primary molecular target for these compounds.

Tri-Peptide Derivatives

Multi-Step Synthesis Challenges

The synthesis of tri-peptide derivatives represents the most challenging aspect of coumarin-amino acid conjugation due to the multiple synthetic steps and potential for side reactions. The methodology follows the same general approach as di-peptide synthesis but requires additional protecting group manipulations and coupling cycles.

The tri-peptide synthesis begins with di-peptide hydrazides, which are converted to acyl azides and coupled with amino acid esters. The reaction conditions require careful optimization to minimize side reactions and maintain adequate yields. The overall yields for tri-peptide derivatives typically range from 40-65%, reflecting the cumulative effects of multiple synthetic transformations.

Biological Activity Trends

Interestingly, tri-peptide derivatives of 6-amino-2H-chromen-2-one generally exhibit moderate anticancer activity compared to mono- and di-peptide analogues. This observation suggests that increased molecular weight and complexity do not necessarily correlate with enhanced biological activity, possibly due to reduced cellular permeability or altered binding modes.

The structure-activity relationship studies indicate that mono-peptide and di-peptide derivatives provide the optimal balance between molecular complexity and biological activity, making them preferred candidates for further development as anticancer agents.

Heterocyclic Ring Fusion Strategies

The integration of additional heterocyclic rings into the 6-amino-2H-chromen-2-one framework represents a powerful approach for creating structurally diverse derivatives with enhanced biological properties and novel pharmacological profiles.

Thiazole Integration

Hantzsch Thiazole Synthesis

The formation of thiazole rings fused to or conjugated with 6-amino-2H-chromen-2-one has been achieved through the classical Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or substituted thioureas. This transformation provides access to 2-aminothiazole derivatives that can be further functionalized [6].

The reaction mechanism involves nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide. The reaction typically requires heating in polar solvents such as ethanol or dimethylformamide at temperatures ranging from 60-100°C for 4-8 hours. The yields are generally good to excellent (70-85%), depending on the nature of the substituents [6] [7].

Structural Modifications and Biological Activity

The thiazole-coumarin hybrid compounds exhibit significant biological activity, including antibacterial, antifungal, and anticancer properties. The biological activity is influenced by the substitution pattern on both the coumarin and thiazole rings, with electron-withdrawing groups generally providing enhanced activity.

Recent studies have demonstrated that coumarin-thiazole hybrids synthesized through Hantzsch cyclization exhibit potent carbonic anhydrase inhibition, with some derivatives showing IC50 values in the submicromolar range. The most active compounds contain specific substitution patterns that optimize binding interactions with the enzyme active site.

The antibacterial activity of thiazole-coumarin hybrids has been evaluated against various bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Thiazolidinone Formation

Cyclocondensation Mechanisms

The synthesis of thiazolidinone derivatives of 6-amino-2H-chromen-2-one involves the cyclocondensation of Schiff base intermediates with thioglycolic acid or its derivatives. This reaction provides access to five-membered saturated sulfur-containing heterocycles fused to the coumarin framework [8] [7].

The reaction mechanism proceeds through nucleophilic addition of the thiol group to the imine carbon, followed by cyclization and elimination of water. The reaction conditions typically involve refluxing in polar solvents such as ethanol or acetic acid for 3-6 hours. The yields range from 65-80%, depending on the nature of the Schiff base precursor and reaction conditions [7].

Pharmaceutical Applications

Thiazolidinone derivatives of 6-amino-2H-chromen-2-one have shown significant promise as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The biological activity is attributed to the presence of both coumarin and thiazolidinone pharmacophores, which may act synergistically [8] [7].

The antitubercular activity of these compounds has been particularly noteworthy, with some derivatives showing MIC values comparable to standard antitubercular drugs. The mechanism of action appears to involve inhibition of mycolic acid synthesis, which is essential for bacterial cell wall formation [7].

Azetidinone Synthesis

β-Lactam Ring Formation

The synthesis of azetidinone (β-lactam) derivatives of 6-amino-2H-chromen-2-one represents a significant development in the creation of coumarin-based antibiotics. The azetidinone ring is formed through the Staudinger reaction, which involves the cyclocondensation of ketenes with imines derived from coumarin Schiff bases.

The reaction mechanism involves the formation of a ketene intermediate from acid chlorides in the presence of base, followed by [2+2] cycloaddition with the imine to form the four-membered β-lactam ring. The reaction conditions require careful control of temperature and moisture to prevent side reactions. The yields typically range from 60-85%, depending on the nature of the substrates and reaction conditions.

Stereochemical Considerations

The azetidinone formation reaction shows significant stereoselectivity, with the cis and trans isomers being formed in different ratios depending on the reaction conditions. The stereochemistry is determined by steric interactions during the cycloaddition process, with bulky substituents favoring the formation of trans isomers.

The stereochemical outcome can be controlled through careful selection of reaction conditions, including temperature, solvent, and the presence of coordinating additives. Lower temperatures generally favor cis selectivity, while higher temperatures promote trans formation through equilibration processes.

Biological Activity and Antibiotic Properties

Azetidinone derivatives of 6-amino-2H-chromen-2-one exhibit significant antibacterial activity, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins.

The cytotoxic activity of these compounds has also been investigated, with some derivatives showing selective toxicity toward cancer cells while sparing normal cells. This selectivity is attributed to differential expression of target enzymes in cancerous versus normal tissues.

XLogP3

0.7

UNII

S9W3L9R2NA

Related CAS

63989-79-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

14415-44-2

Wikipedia

6-amino-2H-chromen-2-one

Dates

Last modified: 08-15-2023

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